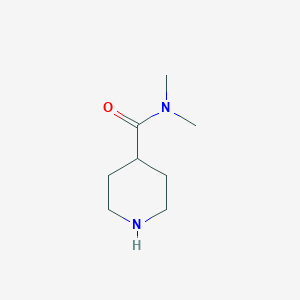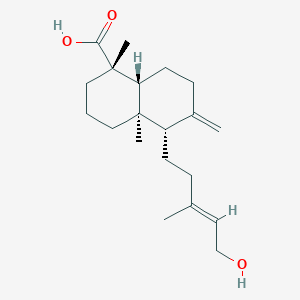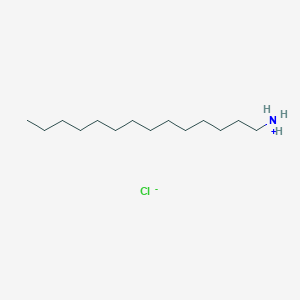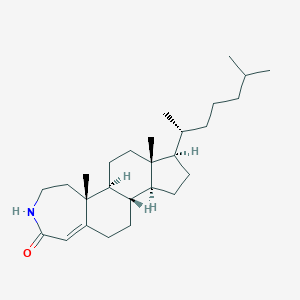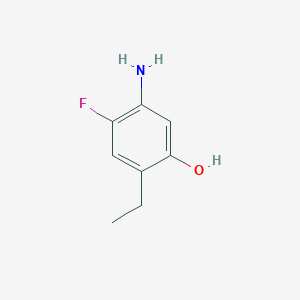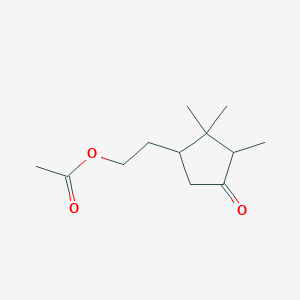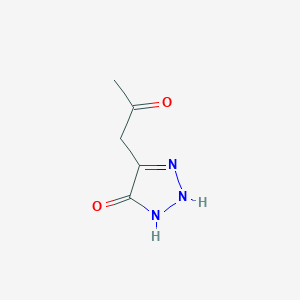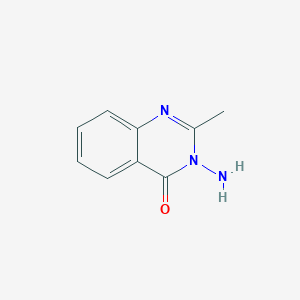
2,6-Dimethylnicotinamide
概要
説明
2,6-Dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of N,N-dimethylnicotinamide has been determined through experimental and computational analysis . The study reported the use of quantum chemical calculations employing DFT and HF approaches with a 6-311+G(d,p) basis set .科学的研究の応用
Synthesis in Herbicide Production
2,6-Dimethylnicotinamide has been identified as a key intermediate in the synthesis of certain herbicides, such as nicosulfuron. Research by Sun Jian (2006) and Peng Xue-wei (2011) demonstrates methods for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide, a derivative of 2,6-Dimethylnicotinamide, with improved yield and efficiency.
Neuroprotective Effects
A study by R. Linker et al. (2011) explored the neuroprotective effects of dimethyl fumarate, a compound related to 2,6-Dimethylnicotinamide, in models of multiple sclerosis. The research highlighted the compound's potential in enhancing cellular resistance to oxidative stress and inflammation.
Thermodynamic Properties
The thermodynamic properties of crystalline forms of compounds related to 2,6-Dimethylnicotinamide have been studied by Xiao-hong Sun et al. (2005). This research is crucial in understanding the physical behavior of such compounds under different temperature conditions, which is vital for their industrial applications.
Biodegradation of Environmental Pollutants
Research on the biodegradation of 2,6-Dimethylphenol, a related compound, by Junbin Ji et al. (2019), demonstrates the potential use of certain bacteria in addressing environmental pollution caused by similar chemical intermediates.
Chemical Oxidation Processes
The study of the chemical oxidation of 2,6-Dimethylaniline, another related compound, in the Fenton process by Nalinrut Masomboon et al. (2009), sheds light on effective methods for treating waste and pollutants in the chemical industry.
作用機序
Target of Action
2,6-Dimethylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 It’s known that nicotinamide and its derivatives play a crucial role in the body’s energy metabolism processes, acting as precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph .
Mode of Action
These compounds serve as electron carriers in various biochemical reactions, contributing to processes such as energy production, DNA repair, cell death, and immune response .
Biochemical Pathways
2,6-Dimethylnicotinamide, like other nicotinamide derivatives, is involved in multiple biochemical pathways. It contributes to the synthesis of NAD and NADP, essential cofactors in numerous metabolic reactions . These cofactors play a crucial role in energy metabolism, participating in both the breakdown of nutrients to produce energy (catabolism) and the synthesis of larger molecules from smaller ones (anabolism) .
Pharmacokinetics
It’s known that nicotinamide and its derivatives exhibit biphasic elimination with dose-dependent changes in half-life This suggests that the absorption, distribution, metabolism, and excretion (ADME) of 2,6-Dimethylnicotinamide may be similar
Result of Action
Given its role as a precursor to nad and nadp, it likely contributes to various cellular processes, including energy metabolism, dna repair, and immune response .
Safety and Hazards
特性
IUPAC Name |
2,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHBWNDIOJYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906049 | |
| Record name | 2,6-Dimethylpyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyridine-3-carboxamide | |
CAS RN |
10131-48-3 | |
| Record name | 2,6-Dimethylpyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the 2,6-dimethylnicotinamide N-oxide moiety considered optimal for the "right-hand side" of the oximino-piperidino-piperidine series in developing CCR5 antagonists?
A1: While the paper doesn't delve into the specific binding interactions, it states that the 2,6-dimethylnicotinamide N-oxide moiety was identified as the optimal choice for the "right-hand side" of the molecule through extensive structure-activity relationship (SAR) studies. [] This suggests that this specific structure, when part of the larger oximino-piperidino-piperidine scaffold, contributes significantly to the compound's ability to bind to the CCR5 receptor and exert antagonistic effects. The "right-hand side" likely refers to a specific region of the molecule based on its chemical structure representation. Further research exploring the binding interactions at a molecular level would be needed to fully elucidate the reasons behind its optimal nature.
Q2: What is the significance of oral bioavailability for CCR5 antagonists like those incorporating the 2,6-dimethylnicotinamide moiety in the context of HIV-1 treatment?
A2: Oral bioavailability is a crucial factor for any drug intended for long-term treatment like HIV-1. The paper highlights that compound 1, which incorporates the 2,6-dimethylnicotinamide N-oxide moiety, demonstrated excellent oral bioavailability in both rodents and primates. [] This means that a significant portion of the drug administered orally is absorbed into the bloodstream, making it a more practical and patient-friendly treatment option compared to drugs with poor oral bioavailability that may require intravenous administration.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



